The compound is derived from 5-fluorouracil, a well-established chemotherapeutic agent used primarily in the treatment of various cancers, including colorectal and breast cancer. The addition of an ethoxycarbonyl group enhances its pharmacological profile, potentially improving its efficacy and reducing toxicity compared to its parent compound. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 231.16 g/mol .
The synthesis of 1-(ethoxycarbonyloxymethyl)-5-fluorouracil typically involves several key steps:
The molecular structure of 1-(ethoxycarbonyloxymethyl)-5-fluorouracil features a pyrimidine ring with a fluorine atom at the 5-position and an ethoxycarbonyl group at the 1-position.
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil participates in various chemical reactions typical for pyrimidine derivatives:
The mechanism of action for 1-(ethoxycarbonyloxymethyl)-5-fluorouracil is primarily through its interference with DNA synthesis:
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil has significant potential applications in oncology:
5-Fluorouracil (5-Fluorouracil), synthesized in 1957 by Charles Heidelberger and colleagues, marked a paradigm shift in cancer chemotherapy by introducing the first fluorinated pyrimidine antimetabolite [1] [7]. Its development stemmed from the observation that tumor cells preferentially utilize uracil for nucleic acid synthesis. By replacing hydrogen with fluorine at the C-5 position of uracil, 5-Fluorouracil was designed to disrupt DNA and RNA synthesis in rapidly dividing cancer cells [7] [10]. Over six decades, 5-Fluorouracil evolved from a standalone agent into the cornerstone of regimens for gastrointestinal, breast, and head/neck cancers. Its FDA approval in 1962 catalyzed the era of antimetabolite chemotherapy, with response rates of 10–30% in advanced colorectal cancer establishing a benchmark for future fluoropyrimidines [3] [8].
Despite its clinical utility, 5-Fluorouracil faces significant pharmacokinetic and toxicity limitations:
Table 1: Pharmacokinetic Limitations of Intravenous 5-Fluorouracil
Parameter | Bolus Administration | Continuous Infusion |
---|---|---|
Half-life | 8–20 minutes | 8–20 minutes |
Dihydropyrimidine Dehydrogenase Metabolism | >80% catabolized | >80% catabolized |
Dose-Limiting Toxicity | Myelosuppression | Hand-foot syndrome, Mucositis |
Bioavailability | Not applicable (intravenous) | Not applicable (intravenous) |
Prodrug strategies address 5-Fluorouracil’s limitations through biochemical modulation:
Table 2: Evolution of 5-Fluorouracil Prodrug Generations
Generation | Examples | Design Principle | Key Advance |
---|---|---|---|
First | Tegafur | Lipophilic masking | Oral bioavailability |
Second | UFT (Tegafur/Uracil) | Dihydropyrimidine Dehydrogenase inhibition | Reduced catabolism |
Third | S-1 (Tegafur + 5-Chloro-2,4-Dihydroxypyridine + Potassium Oxonate) | Dual modulation (Dihydropyrimidine Dehydrogenase inhibition + GI protection) | Toxicity separation from efficacy |
Third | Capecitabine | Enzymatic tumor targeting | Tumor-selective activation |
1-(Ethoxycarbonyloxymethyl)-5-Fluorouracil (also termed Ethoxycarbonyloxymethyl-5-Fluorouracil) represents a critical intermediate metabolite in third-generation prodrugs like capecitabine. Its design embodies two key innovations:
Figure: Metabolic Activation Pathway of CapecitabineCapecitabine → (Carboxylesterase in Liver) → 5ʹ-Deoxy-5-Fluorocytidine → (Cytidine Deaminase) → 1-(Ethoxycarbonyloxymethyl)-5-Fluorouracil → (Carboxylesterase) → 5ʹ-Deoxy-5-Fluorouridine → (Thymidine Phosphorylase in Tumors) → 5-Fluorouracil
Ethoxycarbonyloxymethyl-5-Fluorouracil exemplifies the transition from bioavailability-focused prodrugs (e.g., Tegafur) to intelligently engineered molecules that spatially and temporally control 5-Fluorouracil release [6] [9]. This molecular evolution underpins modern oral fluoropyrimidines with improved efficacy-toxicity profiles.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8